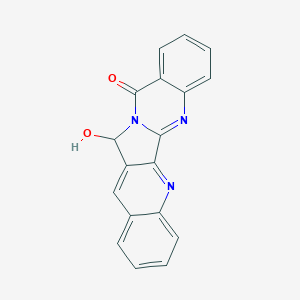![molecular formula C18H18N8Na2O8S3 B1246642 disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1246642.png)
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftriaxone Sodium is the sodium salt form of ceftriaxone, a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftriaxone binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftriaxone is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftriaxone also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS).
Ceftriaxone is a third generation cephalosporin antibiotic which has been associated with development of biliary sludge and biliary colic when given parenterally and in high doses. Ceftriaxone is also associated with rare instances of immunoallergic, usually cholestatic hepatitis similar to the injury associated with other cephalosporins.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Ghulam Fareed et al. (2012) focused on the synthesis of a novel compound using disodium ceftriaxone and 4-hydroxybenzaldehyde. The structural elucidation was done using LCMS, 1 H-NMR, and CHN techniques.
Phase Stability and Crystal Forms
- Research on the phase stability and pseudopolymorphism of ceftriaxone and related compounds was explored by K. Ashizawa et al. (1989). They studied the relationship between crystal forms of the compound and water content using X-ray diffractometry and other techniques.
Application in Thermal Energy Storage
- An innovative application in thermochemical energy storage (TCS) was proposed by E. Mastronardo et al. (2022). They investigated the use of organic salt hydrates like calcium ceftriaxone for TCS applications, focusing on their low water solubility and resistance to deliquescence.
Antibacterial Spectrum and Activity
- The synthesis and antibacterial activity of various ceftriaxone derivatives were explored in studies like those by Y. Kai & S. Chiku (1994) and Deng Fu-li (2007). These studies highlight the compound's potential in developing new antibiotics with a broad spectrum of activity.
Impurity Analysis and Characterization
- The analysis of impurities in cefdinir, a derivative of ceftriaxone, was conducted by K. Rao et al. (2007). This study used high-performance liquid chromatography (HPLC) for detecting and isolating impurities, providing insights into quality control in pharmaceuticals.
Ligand Identification and Molecular Modeling
- A study by B. Sankar & M. X. Suresh (2014) used in silico methods for ligand identification, targeting polymerase and capsular polysaccharide biosynthesis proteins. This research suggests potential drug targets for treating diseases like pneumonia.
Propriétés
Nom du produit |
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
|---|---|
Formule moléculaire |
C18H18N8Na2O8S3 |
Poids moléculaire |
616.6 g/mol |
Nom IUPAC |
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C18H18N8O7S3.2Na.H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;;1H2/q;2*+1;/p-2/b24-8-;;;/t9-,15-;;;/m1.../s1 |
Clé InChI |
NTQTUYCYXGWAPN-PZSKLDMFSA-L |
SMILES isomérique |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+].[Na+] |
SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+].[Na+] |
SMILES canonique |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+].[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



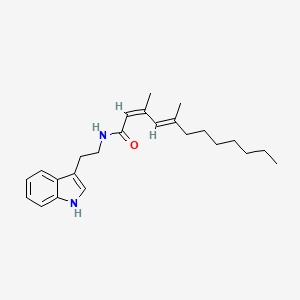
![N-[(pR,7S)-1,2,3,9-Tetramethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalene-7-yl]acetamide](/img/structure/B1246562.png)
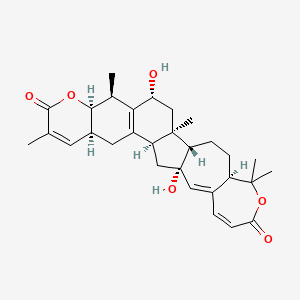

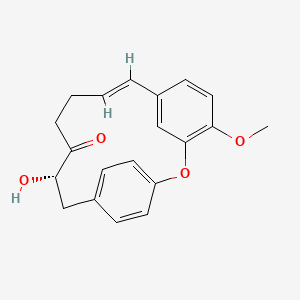

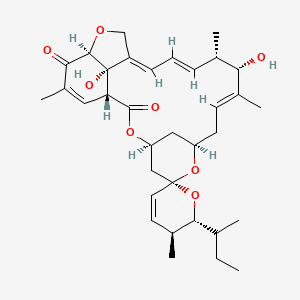

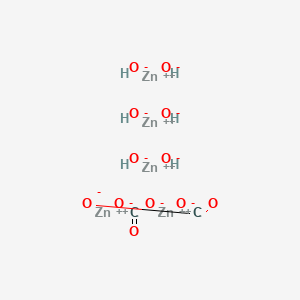
![(2R,3R,4S,5R)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)-5-methylpyrrolidine-3,4-diol](/img/structure/B1246573.png)
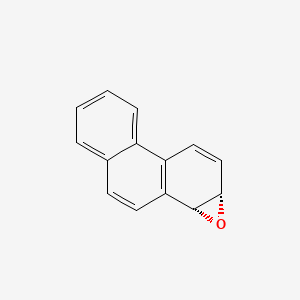
![1-[5-(3-Amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B1246579.png)

